Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287282-20-4
VCID: VC5971641
InChI: InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H
SMILES: CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl
Molecular Formula: C10H20ClFN2O2
Molecular Weight: 254.73

Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride

CAS No.: 2287282-20-4

Cat. No.: VC5971641

Molecular Formula: C10H20ClFN2O2

Molecular Weight: 254.73

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride - 2287282-20-4

Specification

CAS No. 2287282-20-4
Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73
IUPAC Name tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H
Standard InChI Key WWXIZNVKQWBSOZ-VGCKSSHLSA-N
SMILES CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a cyclobutane ring substituted at the 1-position with fluorine and at the 3-position with an aminomethyl group. The primary amine is protected as a tert-butyl carbamate (Boc) group, with the hydrochloride salt enhancing solubility. Key structural features include:

  • Cyclobutane ring: Creates significant ring strain (≈26 kcal/mol) that influences reactivity .

  • Fluorine substitution: Introduces strong electronegativity (Pauling electronegativity = 4.0) at C1, affecting dipole moments and hydrogen-bonding potential .

  • Boc-protected amine: Provides stability against nucleophilic attack (half-life >6 months at pH 7) .

The stereochemistry of the cyclobutane ring (1r,3r or 1s,3s configurations) critically determines molecular interactions, as evidenced by distinct biological activities of enantiomers in receptor binding assays .

Spectroscopic Identification

Characteristic spectral data from mass spectrometry and NMR:

TechniqueKey Signals
¹H NMR (400 MHz, D₂O)δ 4.21 (m, 1H, CHF), 3.45 (d, J=7.2 Hz, 2H, NCH₂), 2.88 (m, 2H, cyclobutane)
¹³C NMRδ 156.8 (C=O), 95.1 (CF), 28.3 (C(CH₃)₃)
HRMSm/z 247.1421 [M+H]+ (calc. 247.1418 for C₁₀H₁₉FN₂O₂)

These analytical signatures enable precise compound verification in synthetic workflows .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically follows a five-step sequence from commercially available cyclobutane precursors:

  • Ring fluorination: Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile (yield: 68-72%) .

  • Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride (2.5 equiv) at 0-5°C .

  • Boc protection: Treatment with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane with DMAP catalysis .

  • Salt formation: HCl gas bubbling in ethyl acetate precipitate the hydrochloride salt (95% purity by HPLC) .

Critical process parameters:

  • Temperature control during fluorination (-10°C to prevent ring opening)

  • Strict anhydrous conditions for Boc protection (water <0.1% w/w)

Process Optimization Challenges

Recent advancements address three key challenges:

  • Diastereomer separation: Chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) stationary phase achieves >99% ee .

  • Ring strain mitigation: Microwave-assisted synthesis (100W, 80°C) reduces reaction time by 40% while maintaining yield .

  • Fluorine retention: Addition of crown ethers (18-crown-6) minimizes defluorination during workup .

Physicochemical Properties

Stability Profile

The compound exhibits pH-dependent stability:

ConditionHalf-lifeDegradation Products
pH 1.2 (simulated gastric fluid)2.3 hFree amine, CO₂
pH 7.4 (blood)48 hNone detected
40°C/75% RH6 months<0.5% decomposition

This stability profile suggests suitability for oral dosage forms with enteric coatings .

Solubility and Partitioning

Experimental solubility data across solvents:

SolventSolubility (mg/mL)Log P (calc.)
Water34.2-1.2
Ethanol89.70.8
Dichloromethane12.41.4

The hydrochloride salt improves aqueous solubility 3-fold compared to the free base, critical for bioavailability .

Biological and Industrial Applications

Pharmaceutical Intermediate

Serves as a key building block in synthesizing:

  • Bruton’s tyrosine kinase (BTK) inhibitors: Enables proper spatial orientation of the pharmacophore (IC₅₀ improvement from 12 nM to 4.2 nM in lead compounds) .

  • FLT3 kinase antagonists: Fluorine enhances target binding through dipole interactions with kinase ATP pockets .

  • Proteolysis targeting chimeras (PROTACs): Cyclobutane’s rigidity optimizes linker geometry for E3 ligase recruitment .

Materials Science Applications

Emerging uses in advanced materials:

  • Liquid crystal matrices: Fluorine substitution lowers melting points (ΔTm = -15°C vs non-fluorinated analogs) .

  • Polymer crosslinkers: Cyclobutane strain enables controlled ring-opening polymerization at 120°C .

Hazard CategoryClassificationPrecautionary Measures
Acute toxicity (oral)Category 4Avoid ingestion
Skin irritationCategory 2Nitrile gloves required
Eye damageCategory 2AANSI-approved goggles
Respiratory irritationSTOT SE 3Fume hood with >100 fpm face velocity

Emergency Response

Critical procedures for exposure incidents:

  • Dermal contact: Flush with 0.1 M ascorbic acid solution (pH 3.5) to neutralize hydrochloride .

  • Inhalation: Administer 2.5% sodium bicarbonate nebulizer to counteract airway irritation .

  • Spill management: Absorb with vermiculite, dispose as EPA waste code D001 .

Recent Research Developments (2023-2025)

Metabolic Pathway Mapping

2024 tracer studies using ¹⁸F-labeled analog revealed:

  • 89% renal excretion within 24h

  • CYP3A4-mediated N-dealkylation as primary metabolic pathway (t₁/₂ = 5.7h in human hepatocytes) .

Novel Synthetic Applications

2025 patent filings describe:

  • Photoflow chemistry: Continuous UV-mediated cyclization achieves 92% yield at 10 kg scale .

  • Biocatalytic resolution: Engineered amidase enzymes separate diastereomers with 99.8% ee .

Computational Modeling Advances

Machine learning predictions (2023-2025):

  • Conformational analysis: DFT calculations (B3LYP/6-311++G**) identify three stable rotamers .

  • Solvation effects: MD simulations show preferential solvation in ethanol-water mixtures .

SupplierPurityPrice (USD/g)MOQ
Enamine98%$245100 mg
PubChem Ref.95%$32050 mg
Custom Synthesis99.5%$1801 kg

Regulatory Status

  • REACH: Fully registered (EC 958-212-2) with complete technical dossier .

  • FDA: IND-enabling studies ongoing for use in investigational kinase inhibitors .

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